molecular formula C12H16N4O B1475771 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2098029-98-0

3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1475771
CAS No.: 2098029-98-0
M. Wt: 232.28 g/mol
InChI Key: JSGVLECPUITPCA-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

  • Novel oxadiazole derivatives have been synthesized for their unique optical properties. For example, the synthesis and characterization of derivatives have been explored, showing that these compounds exhibit interesting fluorescence characteristics, which could imply applications in materials science, particularly in the development of fluorescent materials or organic light-emitting diodes (OLEDs) (Yan-qing Ge et al., 2014).

Antimicrobial Activity

  • Certain 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have shown strong antimicrobial activity. This suggests that analogs like the compound could be valuable in the search for new antimicrobial agents, with potential applications in treating bacterial infections (K. Krolenko et al., 2016).

Synthesis and Characterization of Heterocyclic Derivatives

  • Research on mono- and bicyclic heterocyclic derivatives incorporating oxadiazole rings has led to the development of compounds with varied biological activities. The synthesis techniques and structural elucidation methods used for these compounds can be applied to similar oxadiazole derivatives, potentially opening avenues for the discovery of novel therapeutic agents (W. El‐Sayed et al., 2008).

Prediction of Biological Activity

  • The biological activity of oxadiazole derivatives has been predicted using computational methods, which can be a useful approach for identifying potential applications of new compounds in the early stages of drug discovery. This approach may help in identifying the therapeutic potential of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives (Y. Kharchenko et al., 2008).

Antifungal and Antitumor Activities

  • Studies have demonstrated the synthesis of oxadiazole derivatives with significant antifungal and antitumor activities. These findings suggest that structurally related compounds, including this compound, could be explored for their potential in treating various fungal infections and cancers (Hacer Bayrak et al., 2009).

Properties

IUPAC Name

3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(16)11-14-12(17-15-11)9-5-6-13-8-9/h3-4,7,9,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGVLECPUITPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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